molecular formula C13H14ClN3OS B13714905 5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine

5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine

Cat. No.: B13714905
M. Wt: 295.79 g/mol
InChI Key: ZACXTTDBTPOUFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine is a synthetic compound belonging to the pyrimidine class of heterocyclic aromatic organic compounds. Pyrimidines are known for their wide range of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties

Preparation Methods

The synthesis of 5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and environmentally benign, making it a preferred method for synthesizing complex organic molecules .

Chemical Reactions Analysis

5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidines.

Scientific Research Applications

5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to its ability to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions help reduce inflammation and promote healing.

Comparison with Similar Compounds

5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H14ClN3OS

Molecular Weight

295.79 g/mol

IUPAC Name

5-chloro-2-(2-propan-2-ylsulfanylanilino)-1H-pyrimidin-6-one

InChI

InChI=1S/C13H14ClN3OS/c1-8(2)19-11-6-4-3-5-10(11)16-13-15-7-9(14)12(18)17-13/h3-8H,1-2H3,(H2,15,16,17,18)

InChI Key

ZACXTTDBTPOUFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=CC=CC=C1NC2=NC=C(C(=O)N2)Cl

Origin of Product

United States

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